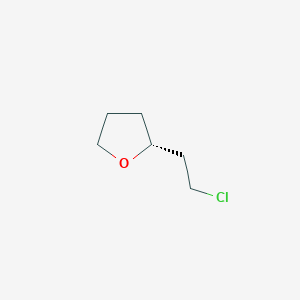
(R)-2-(2-Chloroethyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Chloroethyl)tetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloroethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a chlorinating agent under specific conditions. One common method is the reaction of tetrahydrofuran with thionyl chloride in the presence of a base, such as pyridine, to introduce the chloroethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of ®-2-(2-Chloroethyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Chloroethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups, such as azides or thiols.
Oxidation Reactions: Formation of lactones or other oxygen-containing compounds.
Reduction Reactions: Formation of ethyl-substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-2-(2-Chloroethyl)tetrahydrofuran is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.
Biology
In biological research, ®-2-(2-Chloroethyl)tetrahydrofuran is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, providing insights into their structure and function.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Industry
In the industrial sector, ®-2-(2-Chloroethyl)tetrahydrofuran is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Chloroethyl)tetrahydrofuran involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The tetrahydrofuran ring provides stability and enhances the compound’s ability to interact with various targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Chloroethyl)tetrahydrofuran: The enantiomer of ®-2-(2-Chloroethyl)tetrahydrofuran, with similar chemical properties but different biological activities.
2-(2-Chloroethyl)tetrahydropyran: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.
2-(2-Bromoethyl)tetrahydrofuran: A compound with a bromoethyl group instead of a chloroethyl group.
Uniqueness
®-2-(2-Chloroethyl)tetrahydrofuran is unique due to its chiral nature and the presence of a chloroethyl group. This combination allows for specific interactions with biological targets and provides opportunities for enantioselective synthesis. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C6H11ClO |
|---|---|
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
(2R)-2-(2-chloroethyl)oxolane |
InChI |
InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2/t6-/m1/s1 |
Clave InChI |
QHYBFPVFYFQIDQ-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@@H](OC1)CCCl |
SMILES canónico |
C1CC(OC1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















